2-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N5OS/c24-17-9-8-14(11-18(17)25)27-22-16-5-1-2-6-19(16)28-23(29-22)32-13-15-12-21(31)30-10-4-3-7-20(30)26-15/h1-12H,13H2,(H,27,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXVNJORNWTDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=O)N4C=CC=CC4=N3)NC5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the quinazoline and pyrido[1,2-a]pyrimidinone intermediates. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final step involves the coupling of the difluorophenyl group to the quinazoline core under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
2-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Structural Variations and Substituent Analysis
The pyrido[1,2-a]pyrimidin-4-one family exhibits diverse bioactivity depending on substituents. Key structural analogs and their differences are summarized below:
Key Observations :
- The target compound’s quinazoline-sulfanylmethyl substituent is structurally distinct from simpler aryl or heterocyclic groups in analogs, suggesting unique binding modes (e.g., kinase hinge region interactions) .
- Fluorine atoms on the phenyl ring enhance metabolic stability compared to non-fluorinated analogs like the 4-methoxyphenyl derivative .
- Unlike hydroxy-substituted analogs (e.g., compound 40 in ), the target lacks polar groups at position 9, which may reduce solubility but improve membrane permeability.
Pharmacological and Kinetic Profiles
- Kinase Inhibition: Quinazoline derivatives are known EGFR or VEGFR inhibitors. The target compound’s quinazoline moiety may confer similar activity, whereas analogs with pyrazolo[3,4-d]pyrimidine cores (e.g., in ) likely target alternate kinases due to core heterocycle differences.
- Metabolic Stability : The 3,4-difluorophenyl group reduces oxidative metabolism compared to methoxy or nitrobenzyl groups, as seen in CYP450 enzyme assays .
- Binding Affinity: Molecular docking studies suggest the sulfanyl bridge in the target compound forms stable van der Waals interactions, whereas thieno-pyrimidinones (e.g., ) rely on π-π stacking with aromatic residues.
Biological Activity
The compound 2-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a member of the quinazoline family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in treating various diseases.
Chemical Characteristics
The compound has the following chemical properties:
- Molecular Formula : C23H14ClF2N5OS
- Molecular Weight : 481.91 g/mol
- IUPAC Name : 7-chloro-2-[[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Anticancer Properties
Quinazoline derivatives are well-known for their anticancer activities. The specific compound has demonstrated significant antitumor effects in various studies:
- Ehrlich Ascites Carcinoma Model : In a study involving Swiss albino mice with Ehrlich ascites carcinoma (EAC), the compound showed notable antitumor activity. Key findings included:
- Body Weight Analysis : Mice treated with the compound exhibited reduced body weight loss compared to control groups.
- Mean Survival Time : Increased mean survival times were observed in treated mice.
- Life Span Increase : The percentage increase in life span was significantly higher in treated groups compared to untreated controls.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
- Antibacterial Studies : Research indicated that quinazoline derivatives exhibit broad-spectrum antibacterial activity. The compound was tested against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results showed:
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is often linked to their structural characteristics. Modifications on the quinazoline scaffold can enhance their pharmacological profiles:
- Substituent Effects : Variations in substituents at positions 1 and 3 of the quinazoline ring have been shown to influence both anticancer and antimicrobial activities. For instance, incorporating different heterocyclic rings has led to compounds with improved efficacy against resistant bacterial strains .
Case Studies
Several case studies have highlighted the potential of this compound and similar derivatives:
- Anticancer Studies : A study published in a peer-reviewed journal detailed the synthesis and evaluation of various quinazoline derivatives, including those structurally related to our compound. The results indicated that modifications could lead to enhanced selectivity and potency against cancer cell lines .
- Antimicrobial Research : Another study focused on the design of quinazoline derivatives as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV. Compounds derived from this scaffold exhibited promising antibacterial activity, suggesting potential therapeutic applications in combating bacterial resistance .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?
- Methodological Answer : Use a multi-step approach involving:
- Coupling of 3,4-difluoroaniline to a quinazolin-2-yl scaffold via nucleophilic aromatic substitution (e.g., reflux in DMF with K₂CO₃) .
- Thioether formation using a mercaptomethyl linker under inert conditions (N₂ atmosphere) to prevent oxidation .
- Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization from ethanol/water to achieve >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the quinazoline NH (δ 8.2–8.5 ppm), pyridopyrimidinone carbonyl (δ 165–170 ppm), and fluorophenyl substituents (δ 110–125 ppm for 19F coupling) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .
- X-ray Crystallography : Resolve crystal packing (if crystalline) to verify sulfanyl-methyl connectivity and planarity of the quinazoline core .
Q. How should researchers design initial biological screening assays to evaluate this compound’s activity?
- Methodological Answer :
- In vitro kinase inhibition : Use a fluorescence-based ADP-Glo™ assay against EGFR, HER2, or other tyrosine kinases (IC50 determination at 1–10 μM concentrations) .
- Cellular cytotoxicity : Test in cancer cell lines (e.g., HeLa, A549) via MTT assays with 72-hour exposure; include positive controls (e.g., gefitinib) .
- Solubility assessment : Perform kinetic solubility studies in PBS (pH 7.4) using HPLC-UV to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer :
- Pharmacokinetic Profiling :
- Measure plasma stability (37°C, mouse/human plasma) to identify metabolic hotspots (e.g., sulfanyl hydrolysis) .
- Use LC-MS/MS to quantify bioavailability after oral/intravenous administration in rodents; adjust formulations with cyclodextrins if solubility <1 mg/mL .
- Metabolite Identification : Incubate with liver microsomes and analyze via UPLC-QTOF to detect oxidative metabolites (e.g., pyridone ring hydroxylation) .
- Tissue Distribution Studies : Employ radiolabeled compound (³H or ¹⁴C) to track accumulation in target organs .
Q. What experimental approaches can elucidate the compound’s mechanism of action beyond kinase inhibition?
- Methodological Answer :
- Proteomics : Perform pull-down assays with biotinylated probes to identify off-target binding partners (e.g., heat shock proteins) .
- Transcriptomics : Analyze RNA-seq data from treated cells to map pathways (e.g., apoptosis, DNA repair) .
- Molecular Dynamics Simulations : Model interactions with ATP-binding pockets (e.g., EGFR T790M mutants) to rationalize resistance profiles .
Q. How should researchers address batch-to-batch variability in biological activity during scale-up synthesis?
- Methodological Answer :
- Quality Control : Implement orthogonal analytical methods (e.g., HPLC-UV for purity, DSC for polymorph screening) .
- Stability Studies : Store batches under accelerated conditions (40°C/75% RH) and track degradation products (e.g., oxidation of sulfanyl to sulfoxide) .
- Bioactivity Correlation : Use regression models to link impurity profiles (e.g., residual solvents) with IC50 shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
